molecular formula C11H6BrClN2 B2462586 8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine CAS No. 1872725-68-2

8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine

Cat. No.: B2462586
CAS No.: 1872725-68-2
M. Wt: 281.54
InChI Key: HQVYSLQPTPIZRF-UHFFFAOYSA-N
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Description

8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine is a heterocyclic compound that features a unique structure combining an indeno and pyridazine ring.

Preparation Methods

The synthesis of 8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of indeno[1,2-c]pyridazine under controlled conditions. Industrial production methods may involve optimization of these reactions to increase yield and purity .

Chemical Reactions Analysis

8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine has several scientific research applications:

Comparison with Similar Compounds

8-Bromo-3-chloro-5H-indeno[1,2-c]pyridazine can be compared with other pyridazine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-bromo-3-chloro-5H-indeno[1,2-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClN2/c12-8-2-1-6-3-7-4-10(13)14-15-11(7)9(6)5-8/h1-2,4-5H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVYSLQPTPIZRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)C3=NN=C(C=C31)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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